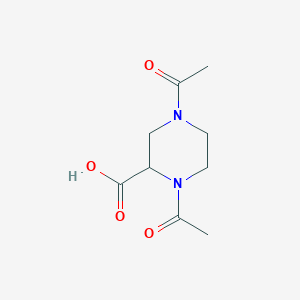
1,4-Diacetylpiperazine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Diacetylpiperazine-2-carboxylic acid is a compound that belongs to the class of carboxylic acids It is characterized by the presence of a piperazine ring substituted with acetyl groups at the 1 and 4 positions and a carboxylic acid group at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Diacetylpiperazine-2-carboxylic acid can be synthesized through several methods. One common approach involves the acetylation of piperazine-2-carboxylic acid. The reaction typically uses acetic anhydride as the acetylating agent in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.
Another method involves the use of acetyl chloride as the acetylating agent. In this case, the reaction is performed in an inert solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale acetylation processes using similar reagents and conditions as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,4-Diacetylpiperazine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylates or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetyl groups to alcohols or other reduced forms.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Carboxylates or other oxidized derivatives.
Reduction: Alcohols or other reduced forms.
Substitution: Compounds with substituted functional groups.
Scientific Research Applications
1,4-Diacetylpiperazine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 1,4-Diacetylpiperazine-2-carboxylic acid involves its interaction with specific molecular targets. The acetyl groups and the carboxylic acid moiety play crucial roles in its reactivity and interactions with biological molecules. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Piperazine-2-carboxylic acid: Lacks the acetyl groups, making it less reactive in certain chemical reactions.
1,4-Diacetylpiperazine: Lacks the carboxylic acid group, affecting its solubility and reactivity.
Acetylpiperazine derivatives: Compounds with different substitution patterns on the piperazine ring.
Uniqueness
1,4-Diacetylpiperazine-2-carboxylic acid is unique due to the presence of both acetyl groups and a carboxylic acid moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C9H14N2O4 |
|---|---|
Molecular Weight |
214.22 g/mol |
IUPAC Name |
1,4-diacetylpiperazine-2-carboxylic acid |
InChI |
InChI=1S/C9H14N2O4/c1-6(12)10-3-4-11(7(2)13)8(5-10)9(14)15/h8H,3-5H2,1-2H3,(H,14,15) |
InChI Key |
SLCZTTFGMSRTDO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCN(C(C1)C(=O)O)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















